6alpha-Methylandrostenedione
Overview
Description
6alpha-Methylandrostenedione is a synthetic anabolic-androgenic steroid. It is a derivative of androstenedione, a naturally occurring steroid hormone. This compound has been studied for its potential use in various fields, including sports, medicine, and scientific research. It is known for its ability to inhibit aromatase, an enzyme responsible for converting androgens into estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methylandrostenedione typically involves the chemical modification of androstenedione. One common method includes the methylation of androstenedione at the 6alpha position. This process can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methylandrostenedione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of steroids.
Biology: Studied for its effects on enzyme activity, particularly aromatase inhibition.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of estrogen-dependent conditions.
Industry: Used in the development of performance-enhancing supplements, although its use is regulated due to potential health risks
Mechanism of Action
6alpha-Methylandrostenedione exerts its effects primarily through the inhibition of the aromatase enzyme. Aromatase converts androgens into estrogens, and by inhibiting this enzyme, this compound reduces estrogen levels in the body. This mechanism is particularly useful in conditions where estrogen suppression is desired, such as in certain types of breast cancer .
Molecular Targets and Pathways:
Aromatase Enzyme: Inhibition leads to decreased estrogen synthesis.
Androgen Receptors: Binding to androgen receptors to exert anabolic effects.
Comparison with Similar Compounds
6alpha-Methylandrostenedione is unique due to its specific methylation at the 6alpha position, which enhances its stability and activity compared to other androstenedione derivatives. Similar compounds include:
Androstenedione: A naturally occurring precursor to testosterone and estrogen.
Androstanedione: A 5alpha-reduced metabolite of androstenedione with similar anabolic properties.
Testosterone: The primary male sex hormone with potent anabolic effects.
Uniqueness: this compound’s unique structure allows it to effectively inhibit aromatase while maintaining anabolic activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16H,4-10H2,1-3H3/t12-,14-,15-,16-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCFURMBHMSCE-JKNDIDBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345669 | |
Record name | Formadrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-94-3 | |
Record name | 6alpha-Methylandrostenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formadrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-METHYLANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47329QA2F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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